Product packaging for Kalata B2(Cat. No.:)

Kalata B2

Cat. No.: B1576290
Attention: For research use only. Not for human or veterinary use.
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Description

Kalata B2 is a head-to-tail cyclic peptide isolated from the plant Oldenlandia affinis and is a key member of the Möbius subfamily of cyclotides . Its structure is characterized by a cyclic cystine knot (CCK) motif, comprising a circular protein backbone strengthened by three disulfide bonds, which confers exceptional stability against thermal, chemical, and enzymatic degradation . The defining feature of the Möbius subfamily is a conceptual twist in the backbone, which in this compound results from a cis-peptidyl-proline bond . This compact and stable structure makes it an ideal molecule for studying protein folding and stability. The primary research value of this compound lies in its potent insecticidal activity and its ability to interact with and disrupt biological membranes . Studies have shown it to be effective against larvae such as Helicoverpa armigera , suggesting its natural role in plant defense . Its mechanism of action is linked to a specific affinity for phosphatidylethanolamine (PE)-phospholipids . Upon binding to PE-containing membranes, this compound exhibits a surfactant-like activity that can increase membrane conductance and capacitance, potentially through the formation of lipidic toroidal pores rather than forming defined proteinaceous channels . This mechanism is significant for research in developing novel bioinsecticides or understanding fundamental peptide-membrane interactions. In aqueous solutions, this compound demonstrates concentration-dependent self-association, forming oligomers guided by hydrophobic interactions . This oligomerization involves the packing of surface-exposed hydrophobic residues into a multimeric core. Interestingly, this same hydrophobic surface is responsible for membrane insertion, indicating that the oligomeric state in solution is likely distinct from its active state within a membrane environment and may instead function as a natural mechanism to prevent self-toxicity in plant storage compartments . Researchers can utilize synthetic this compound, which can be characterized by techniques like LC-MS, 1HNMR, and CD spectroscopy, for various applications . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
 B1576290 Kalata B2

Properties

bioactivity

Virus, Fungi, Parasites, Insects, Mammalian cells,

sequence

GLPVCGETCFGGTCNTPGCSCTWPICTRD

Origin of Product

United States

Ii. Advanced Structural Characterization and Topological Analysis of Kalata B2

Primary Structure Elucidation Methodologies

Determining the primary structure of Kalata B2 involves identifying the linear sequence of amino acids that constitute the peptide chain before cyclization and disulfide bond formation.

Techniques for Amino Acid Sequencing

The amino acid sequence of this compound has been determined to be GLPVCGETCFGGTCNTPGCSCTWPICTRD. scirp.orgscirp.org Techniques such as mass spectrometry, including LC-MS and UPLC/MS, are commonly employed to confirm the molecular mass and sequence information of peptides like this compound. scirp.orgscirp.orgresearchgate.net These methods provide highly accurate mass measurements and can be used to fragment the peptide into smaller pieces, allowing for the deduction of the amino acid order.

An interactive data table presenting the amino acid sequence of this compound:

PositionAmino Acid (Single Letter Code)Amino Acid (Three Letter Code)
1GGly
2LLeu
3PPro
4VVal
5CCys
6GGly
7EGlu
8TThr
9CCys
10FPhe
11GGly
12GGly
13TThr
14CCys
15NAsn
16TThr
17PPro
18GGly
19CCys
20SSer
21CCys
22TThr
23WTrp
24PPro
25IIle
26CCys
27TThr
28RArg
29DAsp

The molecular mass of this compound has been reported to be approximately 2955.53 g/mol (M + H mass). scirp.orgscirp.org

Secondary and Tertiary Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

1H NMR spectroscopy is a powerful technique used to determine the three-dimensional solution structure of peptides and proteins. scirp.orgscirp.orgnih.govacs.orgresearchgate.netacs.orgresearchgate.netcapes.gov.brrcsb.org NMR studies on this compound have revealed a highly compact structure characterized by a distorted triple-stranded beta-sheet and the cyclic cystine knot arrangement of disulfide bonds. nih.govacs.orgacs.orgrcsb.org The presence of a cis-peptidyl-proline bond, specifically at the Trp19-Pro20 motif, is a key feature identified by NMR, contributing to the peptide's classification as a Möbius cyclotide and introducing a twist in loop 5. nih.govacs.orgresearchgate.netacs.org

NMR data, such as chemical shifts, coupling constants, and NOE correlations, are used to derive distance and dihedral angle restraints, which are then used in computational methods to calculate the 3D structure. Observed chemical shift values for various residues provide specific structural information. researchgate.net

An interactive data table illustrating representative 1H NMR chemical shifts (example based on typical peptide data, specific this compound data would be more detailed):

ResidueProtonChemical Shift (ppm)
Gly1HN8.53 researchgate.net
Gly1HA3.63 researchgate.net
Gly1HB4.28 researchgate.net
Asp29HN9.44 researchgate.net
Asp29HA4.36 researchgate.net
Asp29HB2.81, 3.33 researchgate.net
Arg28HN8.68 researchgate.net
Arg28HA4. researchgate.net
Cys5HB(Specific values would be determined by NMR)
Cys9HB(Specific values would be determined by NMR)
Cys14HB(Specific values would be determined by NMR)
Cys19HB(Specific values would be determined by NMR)
Cys21HB(Specific values would be determined by NMR)
Cys26HB(Specific values would be determined by NMR)

Note: The chemical shift values provided are illustrative examples from a search result researchgate.net and a complete set of assignments would be required for full structure determination.

Circular Dichroism (CD) Spectroscopy for Conformation Assessment

An interactive data table illustrating representative CD data (example based on typical peptide CD data, specific this compound data would show ellipticity at various wavelengths):

Wavelength (nm)Ellipticity (mdeg or [θ])
200(Specific value from CD spectrum) researchgate.net
210(Specific value from CD spectrum) researchgate.net
220(Specific value from CD spectrum) researchgate.net
230(Specific value from CD spectrum) researchgate.net
......
260(Specific value from CD spectrum) researchgate.net
270(Specific value from CD spectrum) researchgate.net
280(Specific value from CD spectrum) researchgate.net
......

Note: The specific ellipticity values at different wavelengths would be obtained directly from experimental CD spectra of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is another technique used to obtain information about the vibrational modes of a molecule, which can be related to its structural features, particularly the peptide backbone. scirp.orgscirp.orgresearchgate.netjapsonline.comresearchgate.net FTIR analysis of this compound has been used to confirm its structure, examining characteristic absorption bands such as the amide I (primarily C=O stretching) and amide II (primarily N-H bending and C-N stretching) bands. scirp.orgscirp.orgresearchgate.net These bands are sensitive to the secondary structure of the peptide.

An interactive data table illustrating characteristic FTIR absorption bands (example based on typical peptide FTIR data, specific this compound data would show peaks and intensities):

BandDescriptionApproximate Wavenumber (cm⁻¹)
Amide IC=O stretching~1615 researchgate.net
Amide IIN-H bending, C-N stretching~1550 researchgate.net
N-H stretchingN-H stretching(Specific value from IR spectrum) researchgate.net

Note: The exact wavenumbers and intensities of these bands in the FTIR spectrum of this compound provide insights into its secondary structure.

Disulfide Bond Connectivity and Cyclic Cystine Knot (CCK) Motif Analysis

A defining feature of cyclotides, including this compound, is the presence of three disulfide bonds formed between six conserved cysteine residues. scirp.orgscirp.orgwikipedia.orguq.edu.au These disulfide bonds, in conjunction with the head-to-tail cyclized peptide backbone, create the cyclic cystine knot (CCK) motif. scirp.orgscirp.orgwikipedia.orguq.edu.au The CCK motif is characterized by an embedded ring formed by two disulfide bonds and the connecting peptide segments, which is then threaded by the third disulfide bond. researchgate.netuq.edu.au

In this compound, the six cysteine residues are located at positions 5, 9, 14, 19, 21, and 26 in the linear sequence. scirp.orgscirp.org The specific disulfide bond connectivity in this compound, consistent with the cyclotide framework, is Cys5-Cys21, Cys9-Cys14, and Cys19-Cys26. uq.edu.au This connectivity is crucial for establishing the knotted structure and conferring exceptional rigidity and stability to the peptide. scirp.orgscirp.orgwikipedia.org The analysis of disulfide bond connectivity is typically performed through techniques involving enzymatic digestion and mass spectrometry, or by comparison with known cyclotide structures determined by NMR or X-ray crystallography.

The CCK motif in this compound, along with the cyclic backbone and the cis-peptidyl-proline bond at Pro20, contributes to its unique topological complexity and stability, making it resistant to thermal, chemical, and enzymatic degradation. scirp.orgscirp.orgresearchgate.netacs.orgwikipedia.org

Biochemical and Spectroscopic Methods for Cysteine Pairing

Determining the precise pairing of cysteine residues to form disulfide bonds is fundamental to understanding the cyclotide fold. Biochemical approaches often involve the reduction and alkylation of disulfide bonds, followed by peptide sequencing and mass spectrometry to identify the connectivity. For cyclotides like this compound, which contain six cysteine residues forming three disulfide bonds, this process can be challenging. scirp.orgdiva-portal.org Orthogonally protected cysteine derivatives can be employed during chemical synthesis to control disulfide bond formation. scirp.orgscirp.org

Topological Characteristics of the CCK in this compound

The defining topological feature of this compound and other cyclotides is the cyclic cystine knot (CCK). scirp.orgresearchgate.netuit.no This motif is formed by the head-to-tail cyclized peptide backbone and three disulfide bonds. scirp.orguit.noresearchgate.net The knot arises from an arrangement where two disulfide bonds and the connecting backbone segment form a ring that is threaded by the third disulfide bond. researchgate.netuit.nouq.edu.au In this compound, the disulfide connectivity follows a I-IV, II-V, III-VI pattern, where Roman numerals indicate the position of cysteine residues in the linear sequence. researchgate.netwindows.netuq.edu.au This knotted structure, combined with the cyclic backbone, confers exceptional rigidity and stability to this compound, making it highly resistant to thermal, chemical, and enzymatic degradation. scirp.orgresearchgate.netuit.noresearchgate.net The CCK topology is associated with a distorted triple-stranded beta-sheet structure. rcsb.orgnih.govacs.org

Identification and Significance of the cis-Peptidyl-Proline Bond

This compound is classified as a Möbius cyclotide, a subfamily distinguished by the presence of a cis-peptidyl-proline bond, typically located in loop 5 of the peptide sequence. scirp.orgscirp.orgresearchgate.net The identification of this cis bond is crucial for understanding the unique conformational properties of Möbius cyclotides.

Conformational Implications of the cis-Proline in Möbius Cyclotides

While most peptide bonds in proteins exist in the trans conformation, proline residues have a higher propensity to adopt the cis configuration due to the cyclic nature of their side chain. nsf.govcupnet.net The presence of a cis-peptidyl-proline bond in loop 5 introduces a substantial twist of approximately 180° in the peptide backbone of Möbius cyclotides. xiahepublishing.comwindows.netresearchgate.netdiva-portal.orgoup.com This conceptual twist gives the Möbius subfamily its name, as it can be visualized as a molecular Möbius strip. rcsb.orgacs.orgresearchgate.net This cis conformation is often promoted by the presence of a bulky hydrophobic residue, such as tryptophan, preceding the proline residue in loop 5. uq.edu.auresearchgate.net

Iii. Biosynthesis and Post Translational Modification Pathways of Kalata B2

Genetic Encoding and Precursor Protein Architecture

Cyclotides are gene-encoded products, synthesized from precursor proteins wikipedia.orgchemeurope.com. The genes encoding cyclotide precursors were first identified in Oldenlandia affinis uq.edu.aunih.govnih.gov.

Gene Structure and Multicopy Cyclotide Domains

The genes encoding cyclotide precursor proteins, such as those for the kalata cyclotides in O. affinis, can contain one, two, or three copies of the mature cyclotide domain pnas.orgpnas.orgnih.gov. These domains are separated by interdomain regions pnas.org. A typical cyclotide precursor gene structure includes an endoplasmic reticulum (ER) signal sequence, a pro-region, a highly conserved N-terminal repeat (NTR), the mature cyclotide domain(s), and a C-terminal flanking region (CTR) wikipedia.orgnih.govnih.govchemeurope.compnas.orgnih.govfrontiersin.orgdiva-portal.orgmdpi.comportlandpress.com. While this is a common architecture, variations exist across different plant families and cyclotide subfamilies pnas.orgfrontiersin.org. For instance, in some Fabaceae cyclotides, the cyclotide domain can be embedded within an albumin precursor protein pnas.org.

An example of a gene encoding a Kalata B2 precursor protein is the Oldenlandia affinis this compound precursor protein gene (complete cds, 724 bp linear DNA, FJ211187.1) nih.gov.

Endoplasmic Reticulum (ER)-Targeting and Pro-Region Processing

The presence of an N-terminal ER signal sequence in cyclotide precursor proteins directs them to the endoplasmic reticulum, where initial folding and disulfide bond formation are thought to occur pnas.orguq.edu.aumdpi.comresearchgate.net. Following translocation into the ER, the signal peptide is cleaved diva-portal.org. The precursor protein also contains N-terminal and C-terminal pro-regions (NTPP and CTPP) that flank the mature cyclotide domain uq.edu.aufrontiersin.orgdiva-portal.org. These pro-regions are removed during the maturation process uq.edu.aupnas.org. The N-terminal repeat (NTR) and C-terminal repeat (CTR) sequences are believed to play important roles in the head-to-tail cyclization process xiahepublishing.comwindows.net. The exact mechanisms of pro-region processing are still being investigated, but studies suggest the involvement of proteases. For example, a papain-like cysteine protease has been identified as being responsible for the N-terminal cleavage required for cyclization uq.edu.aumdpi.com.

Enzymatic Cyclization Mechanisms

The final steps in this compound biosynthesis involve backbone cyclization and the formation of disulfide bonds, resulting in the mature, stable cyclic structure scirp.orgnih.gov.

Role of Asparaginyl Endopeptidases (AEPs) in Backbone Cyclization

A key enzymatic step in cyclotide biosynthesis is the head-to-tail cyclization of the peptide backbone, which is mediated by asparaginyl endopeptidases (AEPs), also known as vacuolar processing enzymes or legumains nih.govxiahepublishing.comigem.orgpnas.orgacs.orgresearchgate.netacs.orgrsc.orgcabidigitallibrary.org. AEPs are cysteine proteases found in plants that can exhibit both cleavage and ligation activities igem.orgacs.orgrsc.org. In cyclotide biosynthesis, ligase-type AEPs cleave the peptide bond at the C-terminus of a conserved asparagine (or aspartate) residue, which is the last residue of the cyclotide domain in the precursor protein xiahepublishing.compnas.orgacs.orgcabidigitallibrary.org. This cleavage is coupled with a transpeptidation reaction that ligates the C-terminus of the cyclotide domain to the N-terminus, forming the cyclic backbone nih.govpnas.orgresearchgate.net. This process often occurs concurrently with the removal of the C-terminal propeptide pnas.orgresearchgate.net. The conserved Asn/Asp residue at the C-terminus of the cyclotide domain is essential for this AEP-mediated cyclization xiahepublishing.compnas.orgacs.orgnih.gov. Studies have validated the role of AEPs in cyclization through experiments involving changes to the Asn/Asp residue or knockout of AEP genes in cyclotide-producing plants xiahepublishing.comwindows.net. Ligase-capable AEPs appear to be specifically found in cyclotide-producing plant species researchgate.netrsc.org.

Oxidative Folding of Disulfide Bonds in Vivo

The formation of the three disulfide bonds in this compound, which create the cystine knot motif, is another critical post-translational modification scirp.orgnih.govuit.no. This oxidative folding process is thought to occur within the endoplasmic reticulum, following the translocation of the precursor protein pnas.orguq.edu.auresearchgate.net. The formation of disulfide bonds in the precursor peptide helps to bring the N and C termini into close proximity, facilitating the subsequent end-to-end cyclization xiahepublishing.comwindows.net. Given the complexity of the cyclic cystine knot structure with its six cysteine residues forming three disulfide bonds, the oxidative folding pathway is of significant interest for understanding the precise mechanism of their formation in vivo uq.edu.auuit.no. While the exact in planta folding machinery is not fully characterized, protein disulfide isomerase is thought to play a role in enhancing the yield of correctly folded cyclotides uq.edu.au. The correct disulfide pairing is crucial, as misfolding can lead to incorrect isomers uq.edu.au.

Iv. Synthetic Methodologies and Chemical Biology Approaches for Kalata B2

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is a common chemical method used to synthesize cyclotides, including Kalata B2 scirp.orgscirp.orgmdpi.comnih.govnih.gov. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin.

Optimized Resin Chemistries for Cyclotide Assembly

The choice of resin and linker chemistry is crucial for successful SPPS of complex peptides like cyclotides. For this compound synthesis, methods have been reported using resins such as Wang resin scirp.orgscirp.orgresearchgate.net. The linear peptide precursor, with appropriate protecting groups on the amino acid side chains, is assembled on the resin researchgate.netnih.gov. Both Boc and Fmoc chemistry strategies can be employed for SPPS of cystine-rich peptides, although Fmoc chemistry is often preferred due to the use of less corrosive reagents and easier monitoring of chain elongation mdpi.com. However, Boc chemistry can offer advantages in certain cases, such as the synthesis of C-terminal thioesters used in Native Chemical Ligation mdpi.com.

Cyclization and Oxidative Folding Procedures in vitro

Following the synthesis of the linear peptide precursor on the solid support, the peptide is cleaved from the resin, typically with simultaneous removal of side-chain protecting groups researchgate.netnih.gov. The linear peptide then undergoes two critical steps in vitro: backbone cyclization and oxidative folding to form the correct disulfide bonds mdpi.comnih.govnih.gov.

Backbone cyclization involves the formation of an amide bond between the N-terminus and the C-terminus of the linear peptide scirp.orgscirp.org. This can be achieved using various chemical methods, including intramolecular Native Chemical Ligation (NCL), which has been successfully applied to generate native and engineered cyclotides nih.gov.

Oxidative folding is the process by which the six cysteine residues in this compound form three specific disulfide bonds, resulting in the characteristic cyclic cystine knot motif scirp.orgscirp.orgresearchgate.net. This step is often the most critical during chemical synthesis mdpi.comnih.gov. Optimized conditions are required to ensure the correct regioselective formation of disulfide bonds and minimize misfolded byproducts mdpi.comnih.gov. Folding is typically carried out in aqueous buffers, often under alkaline conditions, and may involve the use of redox agents such as reduced and oxidized glutathione (B108866) (GSH/GSSG) to facilitate disulfide bond formation and rearrangement mdpi.comnih.govnih.govnih.gov. The presence of organic solvents like isopropanol (B130326) or DMSO can also influence folding efficiency, particularly for cyclotides with exposed hydrophobic patches like those in the Möbius subfamily (including this compound) nih.govuq.edu.auuq.edu.au.

Specific conditions reported for the oxidative folding of this compound include using 50% isopropanol with a GSH/GSSG ratio of 2 mM/2 mM in 100 mM NH₄HCO₃ at pH 8.5, which resulted in >95% conversion to the cyclic form mdpi.comnih.gov.

Purification Techniques for Synthetic this compound

After cyclization and oxidative folding, the crude synthetic peptide mixture contains the correctly folded and cyclized this compound, as well as potential misfolded isomers, linear peptides, and truncated sequences mdpi.com. Purification is essential to isolate the desired product with high purity scirp.orgscirp.orgresearchgate.net. Preparative High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a widely used technique for the purification of synthetic cyclotides scirp.orgscirp.orgresearchgate.netnih.gov. This method separates peptides based on their hydrophobicity. Analytical techniques such as UPLC/MS, LC/MS, ¹H NMR, and FT-IR are used to characterize the synthesized and purified this compound and confirm its identity and purity scirp.orgscirp.orgresearchgate.net.

Recombinant Expression and Chemo-Enzymatic Synthesis

Besides chemical synthesis, recombinant DNA technology and chemo-enzymatic approaches offer alternative routes for producing this compound and other cyclotides.

E. coli Based Systems for Cyclotide Production

Escherichia coli (E. coli) based expression systems have been explored for the recombinant production of cyclotides researchgate.netnih.govnih.govmybiosource.commdpi.com. In this approach, the gene encoding the linear precursor of the cyclotide is cloned into an expression vector and introduced into E. coli cells researchgate.netnih.gov. The bacterial machinery then transcribes and translates the gene to produce the linear peptide precursor researchgate.netnih.gov.

However, expressing cyclic and disulfide-rich peptides like cyclotides in E. coli can be challenging due to the need for correct folding and cyclization in the intracellular environment nih.gov. Strategies often involve expressing the cyclotide precursor as a fusion protein to enhance solubility and facilitate purification researchgate.net.

Intein-Mediated Cyclization in Recombinant Production

Intein-mediated protein splicing is a powerful tool used to achieve backbone cyclization of recombinantly expressed peptides researchgate.netnih.govresearchgate.netmdpi.comacs.orgnih.govmdpi.commdpi.com. Inteins are protein segments that can excise themselves from a precursor protein and ligate the flanking protein segments (exteins) researchgate.netmdpi.commdpi.com.

In the context of cyclotide production, the linear cyclotide precursor is typically fused to an intein sequence researchgate.netnih.govnih.gov. The intein facilitates the cleavage of the N- and C-termini of the cyclotide precursor and their subsequent ligation to form a cyclic peptide backbone researchgate.netnih.govmdpi.comnih.gov. This process can occur in cis (within a single polypeptide chain) or in trans (between two separate polypeptide chains) using split inteins acs.orgmdpi.com.

For cyclotides, intein-mediated cyclization often results in the formation of the cyclic backbone, which can then spontaneously fold and form the correct disulfide bonds within the bacterial cytoplasm, especially if the cellular redox environment is manipulated to favor disulfide bond formation researchgate.netnih.govnih.gov. While intein-mediated cyclization in recombinant systems has shown promise for cyclotide production, achieving high yields can still be a challenge, and further optimization of expression conditions and intein systems is an ongoing area of research mdpi.comnih.govmdpi.com.

Analog Design and Mutagenesis for Structure-Function Probing

Understanding how the specific amino acid sequence and three-dimensional structure of this compound relate to its biological activities is a key area of research. Analog design and mutagenesis are powerful tools used to investigate these structure-function relationships. By systematically altering residues in the this compound sequence, researchers can determine the importance of individual amino acids or regions for stability, folding, membrane interaction, and biological potency. uq.edu.auacs.orgnih.govuq.edu.auuq.edu.au

Site-Directed Mutagenesis Strategies

Site-directed mutagenesis involves making specific changes to the amino acid sequence of this compound. This is often achieved through the synthesis of peptide variants with desired substitutions. acs.orgnih.govacs.orgmdpi.com A common strategy is alanine (B10760859) scanning mutagenesis, where individual residues are systematically replaced by alanine to assess their contribution to function. nih.govnih.govuq.edu.au Lysine scanning mutagenesis has also been employed to study the impact of introducing positively charged residues. uq.edu.aunih.gov

Studies on cyclotides, including Kalata B1 (a closely related cyclotide to this compound), have utilized alanine scanning mutagenesis to identify residues critical for lytic activity, revealing a "bioactive face" on the peptide surface. nih.govuq.edu.au For instance, alanine mutations of specific residues in Kalata B1 significantly reduced its lytic ability. nih.gov While direct detailed data tables specifically for this compound alanine scanning were not extensively found in the search results, the principle and application of this technique to cyclotides like Kalata B1 are well-established for understanding residue importance in membrane interactions and activity. nih.govuq.edu.au

Another approach involves mutating cysteine residues to alanine to investigate the role of specific disulfide bonds in maintaining the cyclotide fold and stability. oup.comoup.com Studies on Kalata B1 showed that mutating cysteines affected the peptide's susceptibility to unfolding. oup.comoup.com

The synthesis of these mutated cyclotides can be achieved through Fmoc-based solid-phase peptide synthesis, followed by cyclization and oxidative folding to form the correct disulfide bonds. nih.govmdpi.comnih.govnih.gov

Chemical Modification and Epitope Grafting Techniques

Beyond simple amino acid substitutions, chemical modification and epitope grafting techniques allow for more complex alterations to the this compound structure to study function or engineer new properties.

Chemical modification involves selectively altering specific amino acid side chains within the cyclotide structure. This can be used to change the charge or hydrophobicity of residues and assess their impact on membrane binding and activity. For example, chemical modification of charged residues in cycloviolacin O2, another cyclotide, demonstrated the key role of a conserved glutamic acid residue in its cytotoxicity. acs.orgdiva-portal.orgnih.gov Methylation of this glutamic acid significantly decreased potency. diva-portal.org While specific detailed examples of chemical modification applied directly to this compound were less prominent in the search results compared to other cyclotides like cycloviolacin O2, the principle of using site-selective chemistry on cyclotides to generate chemical probes and study structure-activity relationships is established. acs.orgdiva-portal.orgnih.gov

Epitope grafting is a powerful technique where a peptide sequence (epitope) with a known biological activity is inserted into the loops of a stable cyclotide scaffold like this compound. uq.edu.ausci-hub.sexiahepublishing.comnih.gov This approach leverages the inherent stability of the cyclotide framework to constrain and stabilize the grafted epitope, potentially enhancing its activity, stability, and even enabling cell penetration. sci-hub.sexiahepublishing.comnih.gov Kalata B1 has been widely used as a scaffold for epitope grafting studies, demonstrating the feasibility of this approach for introducing new functions, such as bradykinin (B550075) B1 receptor antagonism or anti-VEGF activity. uq.edu.aunih.gov While specific examples of epitope grafting using this compound as the scaffold were not extensively detailed in the search results, its structural similarity to Kalata B1 and its stability suggest its potential utility in similar grafting strategies. uq.edu.au The success of grafting various epitopes into Kalata B1 highlights the tolerance of cyclotide loops to sequence variations, making them suitable scaffolds for presenting foreign peptides. sci-hub.seoup.comnih.gov

V. Molecular and Cellular Mechanisms of Action of Kalata B2

Membrane Interaction Dynamics

Kalata B2 interacts with lipid bilayers through a process that involves both specific and non-specific forces, leading to its insertion and subsequent effects on membrane integrity. nih.govnih.gov

Phospholipid Specificity and Preferential Binding (e.g., Phosphatidylethanolamine)

A key aspect of this compound's membrane interaction is its specific binding to phospholipids (B1166683) containing a phosphatidylethanolamine (B1630911) (PE) headgroup. nih.govuq.edu.auacs.orgmdpi.comresearchgate.netnih.gov Studies using techniques like isothermal titration calorimetry and tethered lipid bilayer membranes (tBLMs) have confirmed that this compound binds preferentially to bilayers containing PE-phospholipids compared to those without PE. nih.govuq.edu.auacs.orgresearchgate.netnih.gov This specificity is thought to be mediated by a binding pocket within the peptide that contains both negatively and positively charged amino acid residues, which specifically target PE lipids. mdpi.com The affinity of cyclotides, including this compound, towards PE in cell membranes has been confirmed in various studies. nih.govmdpi.com

Data on the binding of this compound to different lipid compositions highlight this specificity:

Lipid CompositionBinding Affinity (Qualitative)Reference
PE-containing bilayersHigh nih.govuq.edu.auacs.orgresearchgate.netnih.gov
POPC-only membranesLow/No binding uq.edu.au
Dodecylphosphocholine (B1670865) micellesSignificant affinity nih.govrcsb.org

Hydrophobic Patch Involvement in Membrane Association

Hydrophobic interactions play a significant role in the membrane association and insertion of this compound. nih.govnih.gov Cyclotides, including this compound, possess a distinct hydrophobic patch on their surface, which is crucial for their membrane binding and subsequent biological activities. nih.govresearchgate.net This hydrophobic patch interacts with the hydrophobic core of the lipid bilayer, facilitating the peptide's insertion into the membrane. nih.govnih.govmdpi.comresearchgate.net NMR spin label experiments have shown that this compound interacts with micelles via its hydrophobic patch, which predominantly involves loops 2 and 5. nih.govrcsb.orgmdpi.com Compared to Kalata B1, this compound has a larger hydrophobic patch, which may contribute to its stronger affinity for phospholipid bilayers. nih.gov While this compound can self-associate in aqueous solutions via the packing of hydrophobic residues, it is considered unlikely that these oligomers are directly responsible for pore formation in the membrane environment. nih.gov

Characterization of Membrane Insertion and Disruption Kinetics

The interaction of this compound with membranes involves a progressive insertion process. nih.govnih.gov Initially, a small number of cyclotides bind to the membrane surface before inserting into the outer leaflet and subsequently penetrating through the entire bilayer, leading to pore formation. nih.govnih.gov At higher concentrations, this compound can lead to the destabilization and solubilization of the membrane. nih.govresearchgate.net Studies using techniques such as dissipative quartz crystal microbalance (QCM-D) and neutron reflectometry have helped elucidate the kinetics of this insertion and disruption process. nih.govnih.gov Electrical impedance spectroscopy (EIS) measurements have also been used to study the effects of this compound on tethered lipid bilayer membranes, providing insights into changes in membrane conduction and capacitance, which are related to ionic permeability and structural integrity. uq.edu.auacs.orgmdpi.com

Mechanism of Pore Formation

The membrane disruption caused by this compound is attributed to its ability to form pores in the lipid bilayer. nih.govuq.edu.auresearchgate.net

Evidence for Lipidic Toroidal Pore Formation

Research suggests that this compound is consistent with the formation of lipidic toroidal pores rather than forming classical barrel-stave pores or ion channels. uq.edu.auacs.orgresearchgate.netnih.gov In the toroidal pore model, the peptide remains in contact with the lipid headgroups even as it penetrates the bilayer, inducing a curvature in the membrane that leads to the formation of a pore lined by both peptide and lipid headgroups. nih.gov Evidence supporting this mechanism includes the concentration-dependent effects of this compound, which are suggestive of a critical micelle concentration event rather than a progressive increase in conduction from channel insertion. uq.edu.auacs.orgnih.gov Additionally, the observed increase in membrane conduction and capacitance upon addition of this compound is consistent with the formation of lipidic toroidal pores. uq.edu.auacs.orgresearchgate.netnih.gov This mechanism suggests that this compound may act in a surfactant-like manner, altering membrane packing constraints and inducing purely lipidic conductive pores. uq.edu.auacs.orgnih.gov

Influence on Membrane Permeability and Integrity

The formation of pores by this compound directly influences membrane permeability and integrity. The increased membrane conduction observed in EIS studies indicates enhanced ion flow across the membrane, a hallmark of increased permeability. uq.edu.auacs.orgmdpi.com While classical ion channels would primarily increase conduction with minimal capacitance change, this compound also affects membrane capacitance, suggesting a structural alteration or thinning of the bilayer, consistent with pore formation and disruption of lipid packing. uq.edu.auacs.orgmdpi.com At sufficient concentrations, this compound can lead to significant membrane damage and even solubilization. nih.govresearchgate.net The ability of this compound to permeabilize membranes has been demonstrated in studies monitoring the efflux of fluorescent markers from liposomes. diva-portal.org

Protein-Protein Interactions and Target Binding

The mechanism of action of this compound involves interactions with biological targets, although the specific molecular targets are still under investigation. Evidence suggests that membrane binding is a critical component of its activity. researchgate.netnih.govxiahepublishing.com

Identification of Putative Molecular Targets

While the precise molecular targets of this compound are not fully elucidated, its biological activities, such as insecticidal, antimicrobial, antiviral, and cytotoxic effects, are related to its ability to target and disrupt biological membranes. nih.govdiva-portal.orgxiahepublishing.com Studies suggest that this compound, similar to Kalata B1, can specifically bind to phosphatidylethanolamine (PE)-containing membranes. nih.govxiahepublishing.comresearchgate.netuts.edu.auacs.org This specific binding to PE lipids appears to be a key factor in its membrane-disrupting activity. nih.govresearchgate.netuts.edu.auacs.org Proposed mechanisms involve the cyclotide inserting into lipid bilayers, forming membrane pores, and subsequently destabilizing the membrane. researchgate.netnih.govuts.edu.au

Studies on Oligomerization and Self-Association in Solution

This compound has been shown to undergo self-association in aqueous solutions, forming oligomeric structures. uq.edu.aunih.govnih.govdiva-portal.orgresearchgate.netuq.edu.auasm.org This oligomerization behavior has been studied using techniques such as analytical ultracentrifugation and solution NMR spectroscopy. uq.edu.aunih.govnih.govuq.edu.au

Research indicates that the self-association of this compound is concentration-dependent and reversible. uq.edu.aunih.govnih.gov Sedimentation velocity and equilibrium experiments using analytical ultracentrifugation have provided direct evidence for the oligomerization of this compound. uq.edu.aunih.gov At a concentration of 1.6 mM, this compound exists as an equilibrium mixture of monomer, tetramer, octamer, and potentially a small proportion of higher oligomers. uq.edu.aunih.gov At lower concentrations (e.g., 0.5 mg/ml), this compound is primarily present as a monomeric species in solution. uq.edu.au As the concentration increases (e.g., to 2 mg/ml or 6.5 mg/ml), species corresponding to tetramers and octamers appear and their proportions increase. uq.edu.au

Here is a summary of the observed oligomeric states of this compound at different concentrations:

Concentration (mg/ml)Observed SpeciesProportion (%)
0.5MonomerPrimarily 100
2.0Monomer, Tetramer~76% Monomer, ~24% Tetramer uq.edu.au
6.5 (equivalent to 1.6 mM)Monomer, Tetramer, Octamer, potentially higher oligomers~30% Monomer, ~42% Tetramer, ~25% Octamer uq.edu.aunih.gov

Interaction with Biological Macromolecules (e.g., Nucleic Acids, Enzymes)

While the primary mechanism of action for this compound appears to involve interactions with biological membranes, particularly with phosphatidylethanolamine lipids nih.govxiahepublishing.comresearchgate.netuts.edu.auacs.org, its interactions with other biological macromolecules like nucleic acids and enzymes have also been explored in the broader context of cyclotides. Cyclotides have been investigated as probes for protease specificity and function scirp.org. However, specific detailed research findings on the direct interaction of this compound with nucleic acids or enzymes (other than those involved in its own biosynthesis or degradation, which are outside the scope of this section) are less extensively documented in the provided search results compared to its membrane interactions and self-association behavior. Some cyclotides have shown activity against enzymes like trypsin, but this is often associated with specific cyclotide subfamilies or engineered variants not explicitly detailed for native this compound in the context of target binding. uq.edu.au The stability of cyclotides like Kalata B1 against enzymatic decay has been noted, suggesting a general resistance to proteolysis. uq.edu.aunih.govresearchgate.netscirp.org

Vi. Biological Activities of Kalata B2: Mechanistic Investigations

Insecticidal Activity Mechanisms

Kalata B2 has demonstrated potent insecticidal activity, notably against larvae of the Helicoverpa armigera species. acs.orgcapes.gov.brresearchgate.net This effect is believed to be primarily mediated through interactions with the insect midgut. mdpi.comnih.gov

Disruption of Insect Mid-Gut Membranes

The primary mechanism proposed for the insecticidal activity of cyclotides, including this compound, involves the disruption of insect midgut membranes. mdpi.comnih.govpnas.orggoogle.com Studies, including electron microscopy, have shown that cyclotides can cause significant damage to the midgut epithelial cells of susceptible larvae. mdpi.comnih.govpnas.org This damage includes the disruption of microvilli, blebbing, swelling, and ultimately, rupture of the cells lining the gut epithelium. pnas.org This histological response is similar to that induced by Bacillus thuringiensis delta-endotoxins, which are known to target and disrupt insect midgut membranes. pnas.orgresearchgate.net

The interaction with membranes is thought to involve the binding of cyclotides to specific lipids, such as phosphatidylethanolamine (B1630911) (PE)-containing phospholipids (B1166683), which are abundant in insect midgut membranes. acs.orgqut.edu.aupnas.org Upon binding, cyclotides may insert into the membrane and potentially form pores. mdpi.comacs.orgqut.edu.auresearchgate.net While the exact nature of these pores is still under investigation, some research suggests the formation of lipidic toroidal pores, where the cyclotide alters membrane packing rather than forming a direct peptide channel. acs.orgqut.edu.au The concentration-dependent effects observed are consistent with a mechanism involving a critical micelle concentration event, further supporting a surfactant-like activity that disrupts membrane integrity. acs.orgqut.edu.au

Growth Inhibition and Larvicidal Effects in Helicoverpa armigera

Studies have demonstrated that H. armigera larvae fed diets containing this compound exhibit significantly stunted growth compared to those on control diets. researchgate.net In some experiments, larvae failed to progress past early developmental stages. pnas.orgresearchgate.net While Kalata B1 has shown higher potency in some Helicoverpa species, this compound also significantly impacts H. armigera development. acs.orgcapes.gov.brresearchgate.netnih.govpnas.orgresearchgate.netnih.gov

An illustration of the effect of Kalata B1 and B2 on H. armigera larval growth is provided in research, showing a clear visual difference in size and development between larvae fed cyclotide-containing diets and control groups. researchgate.net

Anthelmintic Activity Mechanisms

This compound also possesses anthelmintic activity, demonstrating efficacy against parasitic worms, including Schistosoma species. researchgate.netnih.govacs.orgnih.gov The mechanism of action against these organisms involves damage to their external covering and interference with musculature. researchgate.netnih.gov

Tegumental Lysis in Schistosoma japonicum and Schistosoma mansoni

A key mechanism by which this compound exerts its anthelmintic effects on schistosomes is the lysis of the tegument, the external covering of the adult worms. researchgate.netnih.gov In vitro assays have shown that Kalata B1 and B2 can kill adult Schistosoma japonicum and Schistosoma mansoni worms relatively quickly at higher concentrations. researchgate.netnih.gov Mode of action studies have confirmed that this killing effect is associated with the lysis of the adult worm tegument. researchgate.netnih.gov

Research indicates that this compound can cause significant damage to the tegumental structure, compromising its integrity. researchgate.netnih.gov This disruption of the tegument is crucial as it is the interface between the parasite and the host, involved in nutrient uptake, excretion, and protection from the host immune system. nih.govfrontiersin.org Damage to this layer would severely impair the parasite's ability to survive within the host.

Data from in vitro studies highlight the concentration-dependent killing effect of this compound on S. japonicum. For example, a lethal concentration to kill 50% of the population (LC50) for this compound against male S. japonicum has been reported. researchgate.netnih.gov

Table 1: In vitro Anthelmintic Activity of this compound against Schistosoma japonicum Adults

Parasite Stage/SexConcentration Range (µg/mL)Effect ObservedTime to EffectLC50 (µg/mL)
Adult S. japonicum (Male)500-1000Killed5 minutes15.5 ± 7.4 (at 1 hour) researchgate.netnih.gov
Adult S. japonicum (Female)500-1000Killed5 minutesHigher than males researchgate.netnih.gov
Adult S. mansoni500-1000Killed5 minutesNot specified researchgate.netnih.gov

Note: Data compiled from cited research findings. researchgate.netnih.gov

Distortion of Musculature in Parasitic Organisms

In addition to tegumental lysis, studies on the mode of action of Kalata B1 and B2 against schistosomes have observed distortion of the parasite's musculature. researchgate.netnih.gov While lysis of myofibrils was not demonstrated, the longitudinal and radial muscle fibers of adult worms showed distortion. researchgate.netnih.gov This observation is consistent with the strong coiling of the parasites observed after exposure to the cyclotides. researchgate.netnih.gov

Antimicrobial Activity Mechanisms

This compound has also been reported to exhibit antimicrobial activity against certain bacteria. uit.noacs.org However, the mechanisms underlying this activity are less well-defined compared to its insecticidal and anthelmintic effects. cabidigitallibrary.org

While some studies have reported antimicrobial activity for Kalata B1 and B2 against Gram-positive bacteria like Staphylococcus aureus and some activity against Gram-negative bacteria, conflicting data exist, and the activity can be weak under certain conditions, such as high salt concentrations. ucb.brnih.govpnas.orgacs.orgcabidigitallibrary.org This salt dependence suggests that the initial interaction with the microbial surface might involve electrostatic interactions, similar to some other antimicrobial peptides. pnas.org

Generally, the antimicrobial activity of cyclotides is thought to involve membrane interactions, similar to their other biological activities. mdpi.comacs.orgqut.edu.aunih.govresearchgate.netnih.gov Cyclotides can interact with and disrupt bacterial membranes, potentially leading to cell death. researchgate.net However, the specific molecular targets and detailed mechanisms of membrane disruption in different bacterial species by this compound are still areas of ongoing research. cabidigitallibrary.orgnih.gov

General Principles of Membrane-Mediated Antimicrobial Action

Many antimicrobial peptides (AMPs) exert their effects by targeting and disrupting microbial cell membranes. researchgate.netresearchgate.net This membrane-mediated action typically involves initial electrostatic interactions between the positively charged residues of the peptide and the negatively charged components of the microbial membrane surface, followed by insertion of the peptide into the lipid bilayer via hydrophobic interactions. nih.govresearchgate.netnih.gov

Several models describe the mechanisms by which AMPs disrupt membranes, including the barrel-stave model, the toroidal pore model, and the carpet model. researchgate.netmdpi.com In the barrel-stave model, peptides aggregate and insert into the membrane to form a pore lined by the hydrophilic faces of the peptides. mdpi.com The toroidal pore model involves peptides inserting into the membrane and inducing a curvature in the lipid bilayer, forming a pore lined by both peptide and lipid headgroups. researchgate.netmdpi.com The carpet model suggests that peptides accumulate on the membrane surface, disrupting lipid packing and leading to membrane destabilization and micellization at higher concentrations. researchgate.netmdpi.com

Cyclotides, including this compound, are understood to target and disrupt membranes, and their activity is strongly correlated with their ability to interact with phospholipids containing a phosphatidylethanolamine (PE) headgroup. uq.edu.aunih.govmdpi.comacs.orguq.edu.au This specificity for PE-lipids is believed to be mediated by a binding pocket within the cyclotide structure containing both negatively and positively charged residues. mdpi.com Studies suggest that cyclotides progressively insert into PE-containing lipid bilayers, and at higher concentrations, they can cause membrane destabilization and even solubilization. nih.govresearchgate.netresearchgate.net While the complete membrane disruption mechanism of cyclotides is still being fully elucidated, research indicates that it is sequence-dependent and may involve pore formation. uq.edu.aunih.govresearchgate.net Some studies suggest a mechanism consistent with the formation of lipidic toroidal pores or a surfactant-like activity that alters membrane packing constraints. acs.orguq.edu.au

Molluscicidal Activity Mechanisms

This compound has demonstrated molluscicidal activity, notably against the Golden Apple snail (Pomacea canaliculata), a significant rice paddy pest. nih.govoup.com Studies have shown that this compound is more toxic to P. canaliculata than the commercially used molluscicide metaldehyde (B535048). nih.gov The molluscicidal activity is dose-dependent, leading to snail mortality when introduced into their aquatic environment. nih.gov

While the precise molecular mechanisms underlying the molluscicidal activity of this compound are still under investigation, it is likely related to its ability to interact with and disrupt cellular membranes, similar to its other biological activities. nih.govresearchgate.netmdpi.com This could involve damage to the membranes of the gastrointestinal tract or other vital tissues in the mollusc, leading to physiological dysfunction and ultimately death. nih.govmdpi.com Further detailed investigations are required to fully understand the specific cellular and molecular targets responsible for this compound's toxicity in molluscs. nih.gov

Comparative Mechanistic Analyses with Other Cyclotides (e.g., Kalata B1)

This compound is often compared to Kalata B1, another well-characterized cyclotide found in Oldenlandia affinis. nih.govnih.govuq.edu.auacs.org Both Kalata B1 and this compound exhibit a range of biological activities, including insecticidal and membrane-disrupting properties, and their activities are linked to interactions with PE-containing membranes. nih.govmdpi.comacs.orguq.edu.auacs.org

Comparative studies on membrane interactions have provided insights into potential mechanistic differences. Both Kalata B1 and this compound bind to and disrupt PE-containing membranes, with effects consistent with the formation of lipidic toroidal pores or surfactant-like activity. acs.orguq.edu.au However, there are suggestions that this compound may insert through the membrane and form pores at lower concentrations compared to Kalata B1, although both peptides can lead to membrane destabilization and solubilization at higher concentrations. researchgate.net

Interestingly, this compound has shown a higher tendency to self-associate in aqueous solution, forming tetramers and octamers, compared to Kalata B1. nih.govresearchgate.net While the functional significance of this self-association in the context of membrane interaction is not fully understood, it has been hypothesized to be relevant for pore formation. nih.govnih.gov However, other research suggests that the oligomers observed in aqueous solution may not directly correspond to the multimeric state involved in membrane pore formation and could potentially serve a role in preventing self-toxicity within the plant. nih.gov

Comparative data on their activity against specific targets, such as Helicoverpa armigera larvae, indicate that both Kalata B1 and this compound are potent insecticidal agents. scirp.orgnih.govacs.org The similar insecticidal activity despite sequence differences, particularly the residue in loop 6, suggests that this specific residue may not be critically involved in the insecticidal mechanism. researchgate.net

The comparative analysis highlights that while Kalata B1 and this compound share fundamental membrane-targeting mechanisms, subtle structural and sequence variations may influence their specific modes of membrane interaction and potentially contribute to differences in potency or target specificity against various organisms.

Comparative Membrane Interaction Properties

PropertyKalata B1This compoundReference
Membrane Binding SpecificityPE-containing membranesPE-containing membranes mdpi.comacs.orguq.edu.au
Proposed Pore TypeLipidic toroidal pores / Surfactant-likeLipidic toroidal pores / Surfactant-like acs.orguq.edu.au
Insertion into MembraneInitially surface binding, then insertionInserts through membrane, forms pores at lower conc. (suggested) researchgate.net
Membrane DestabilizationYes, at high concentrationsYes, at high concentrations researchgate.net
Self-Association in SolutionTo a lesser extentHigher tendency (tetramers, octamers) nih.govresearchgate.net

Comparative Molluscicidal Activity against Pomacea canaliculata

CyclotideLC50 (P. canaliculata)Reference
This compound53 µM nih.gov
Kalata B1More toxic than metaldehyde (specific LC50 not cited in snippet) nih.gov
Metaldehyde133 µM nih.gov

Note: LC50 values can vary depending on experimental conditions.

Vii. Advanced Research Methodologies in Kalata B2 Studies

Spectroscopic Techniques for Structural and Dynamic Analysis

Spectroscopic methods are fundamental in determining the high-resolution structure and dynamic characteristics of peptides like Kalata B2, both in solution and in the presence of membrane mimetics.

Multi-Dimensional NMR Spectroscopy for High-Resolution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the solution structure of cyclotides, including this compound. acs.orgresearchgate.netrcsb.orgacs.org The unique cyclic backbone and cystine knot motif of this compound contribute to its rigid and stable three-dimensional structure, which can be characterized in detail using multi-dimensional NMR experiments. acs.orgacs.orgscirp.org

NMR studies have shown that the structure of this compound consists of a distorted triple-stranded β-sheet and the characteristic cystine knot arrangement of disulfide bonds. acs.orgacs.org This structure is similar to other members of the cyclotide family. acs.orgacs.org The presence of a cis-peptidyl-proline bond in this compound is a key feature that contributes to a backbone twist, classifying it within the Möbius subfamily of cyclotides. acs.orgacs.orgscirp.org

NMR has also been employed to study the interaction of cyclotides, including this compound, with membrane mimetics like dodecylphosphocholine (B1670865) (DPC) micelles. nih.govnih.govresearchgate.netnih.gov These studies utilize techniques such as spin-label NMR experiments to identify the regions of the peptide involved in membrane binding. nih.govresearchgate.netnih.gov For this compound, studies indicate interaction with DPC micelles via its hydrophobic patch. nih.govresearchgate.net Compared to Kalata B1, this compound has been found to have a larger hydrophobic patch, which may explain its stronger affinity for DPC micelles and phospholipid bilayers observed in some studies. nih.govresearchgate.net

NMR is also used to confirm the successful synthesis and folding of this compound. scirp.orgscirp.org

Fluorescence Spectroscopy for Binding and Membrane Perturbation

Fluorescence spectroscopy is a sensitive technique used to investigate the binding ability of cyclotides to membranes and to monitor membrane perturbation. nih.govdiva-portal.org This method can detect the release of fluorescent dyes from vesicles, indicating membrane disruption or pore formation. nih.govmdpi.com

In studies involving this compound and other cyclotides, fluorescence spectroscopy has been used in combination with other techniques to investigate membrane interactions. diva-portal.org For instance, studies using fluorescent dyes loaded into vesicles have monitored vesicle leakage induced by cyclotides. nih.govmdpi.com The relative potency of Kalata B1 and this compound in causing membrane leakage has been assessed using this method. mdpi.com Fluorescence emission spectra and anisotropy measurements can also be used to follow the interaction of native cyclotides with model membranes and to confirm the importance of specific lipids, such as phosphoethanolamine (PE)-phospholipids, for membrane binding and insertion. nih.gov

Calorimetric and Binding Assays

Calorimetric and binding assays provide quantitative thermodynamic and kinetic data on the interaction of this compound with its targets, particularly lipid membranes.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular binding events, allowing for a complete thermodynamic characterization of the interaction. nih.govufmg.brresearchgate.net ITC provides information on the binding enthalpy (ΔH), binding entropy (ΔS), and Gibbs free energy (ΔG), as well as the binding constant (K) and stoichiometry (n). ufmg.brresearchgate.net

ITC has been used to study the binding of this compound to membrane mimetics, such as DPC micelles and PE-containing phospholipid bilayers. nih.govnih.govscience.gov These studies have shown that the binding of cyclotides, including this compound, to lipid bilayers is predominantly an entropy-driven process, suggesting a significant contribution from hydrophobic forces to the formation of the cyclotide-lipid complex. nih.govresearchgate.netnih.govscience.gov However, specific binding to the phosphoethanolamine headgroup is also indicated by enthalpic changes. nih.govscience.gov

ITC experiments with this compound have investigated the effects of variations in PE content in vesicles and temperature on membrane binding. nih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to study the kinetics of binding interactions between molecules in real-time. nih.govpsu.edunih.gov It measures changes in refractive index near a sensor surface as a molecule binds to an immobilized ligand, providing association and dissociation rate constants (k_a and k_d) and allowing for the determination of the binding affinity (K_D). nih.gov

SPR has been employed to demonstrate the interaction of cyclotides, including this compound, with immobilized lipid membranes. nih.govnih.govpsu.eduuq.edu.au Studies using SPR have shown that this compound binds to bilayers, particularly those containing PE-phospholipids. nih.govnih.govnih.govresearchgate.net SPR allows for the evaluation of binding affinity towards lipid bilayers of varying compositions. nih.govnih.gov For example, SPR studies have assessed the binding affinity of Kalata B1 and its mutants to artificial membranes composed of POPC:POPE lipids. nih.gov While specific SPR data for this compound's binding kinetics (k_a, k_d) were not explicitly detailed in the search results, the technique is established for studying cyclotide-membrane interactions and determining binding affinities (K_D). nih.govnih.gov

SPR studies have indicated that cyclotides exhibit a degree of binding selectivity for certain lipids, such as phosphatidylethanolamine (B1630911). uq.edu.aunih.gov

Membrane Mimetic Systems and Biophysical Characterization

Studies on this compound's interaction with membranes often utilize various membrane mimetic systems to replicate the cellular lipid bilayer environment. These systems allow for controlled biophysical characterization of the peptide's behavior in a lipidic context.

Common membrane mimetic systems include:

Liposomes/Vesicles: Small or large unilamellar vesicles (SUVs or LUVs) are widely used as simple models of cell membranes. nih.govdiva-portal.orgmdpi.comnih.govufmg.brpsu.edunih.govnih.gov They can be prepared with varying lipid compositions to mimic different biological membranes and are used in techniques like fluorescence spectroscopy, ITC, and SPR to study membrane binding and perturbation. nih.govdiva-portal.orgnih.govufmg.brnih.govnih.gov

Micelles: Dodecylphosphocholine (DPC) micelles are frequently used as membrane mimetics in NMR studies due to their relatively fast tumbling in solution. nih.govnih.govresearchgate.netnih.govmdpi.com They provide a simplified environment to study peptide-lipid interactions at atomic resolution. mdpi.com

Supported Lipid Bilayers (SLBs): These are lipid bilayers deposited on a solid support. nih.govdiva-portal.orgpsu.edumdpi.com Techniques like ellipsometry, quartz crystal microbalance (QCM), and neutron reflectometry can be used with SLBs to study membrane adsorption, insertion, and disruption. nih.govdiva-portal.orgnih.gov

Tethered Bilayer Lipid Membranes (tBLMs): In tBLMs, the lipid bilayer is anchored to a solid surface via a hydrophilic tether layer. researchgate.netmdpi.comqut.edu.auacs.org This system provides a stable platform for studies using techniques like electrical impedance spectroscopy (EIS) to investigate membrane conduction and capacitance changes upon peptide interaction. researchgate.netmdpi.comqut.edu.au Studies using tBLMs have confirmed that Kalata B1 and this compound bind to bilayers containing PE-phospholipids and suggested a mechanism involving the formation of lipidic toroidal pores. researchgate.netmdpi.comqut.edu.au

Biophysical characterization using these systems involves assessing:

Membrane Binding Affinity: Determined by techniques like ITC and SPR, quantifying the strength of the interaction. nih.govnih.govnih.govnih.gov

Membrane Insertion and Orientation: Studied using techniques such as NMR with paramagnetic probes or neutron reflectometry. nih.govufmg.brnih.govmdpi.com

Membrane Perturbation and Disruption: Assessed by fluorescence dye leakage assays, electrical impedance spectroscopy, and microscopy, indicating the ability of the peptide to permeabilize or lyse membranes. nih.govdiva-portal.orgmdpi.comresearchgate.netmdpi.comqut.edu.au

Oligomerization in Membranes: Analytical ultracentrifugation and cross-linking experiments can provide insights into whether this compound forms oligomers in the presence of membranes, which may be relevant to pore formation. nih.govuq.edu.au A this compound mutant has shown oligomer formation in the presence of lipid membranes. uq.edu.au

Studies have shown that Kalata B1 and B2 exhibit relatively low adsorption and weak lytic properties compared to other cyclotides like cycloviolacin O2, when studied with supported DOPC:DOPA bilayers. diva-portal.org However, their interaction with PE-containing membranes is well-documented. nih.govnih.govnih.govresearchgate.netqut.edu.au

Here is a summary of some research findings related to this compound membrane interactions:

TechniqueMembrane Mimetic System(s)Key Finding(s) Related to this compoundSource(s)
NMR SpectroscopyDPC micellesInteracts via hydrophobic patch; larger hydrophobic patch than Kalata B1. nih.govresearchgate.netnih.gov
Fluorescence SpectroscopyVesiclesUsed to assess membrane leakage and binding to PE-containing membranes. nih.govdiva-portal.orgmdpi.comnih.gov
Isothermal Titration CalorimetryDPC micelles, PE-containing bilayersBinding is predominantly entropy-driven; specific binding to PE headgroup involved; effects of PE content and temperature studied. nih.govresearchgate.netnih.govscience.gov
Surface Plasmon ResonanceImmobilized lipid bilayersBinds to PE-containing membranes; exhibits binding selectivity for PE. nih.govnih.govnih.govresearchgate.net
Electrical Impedance SpectroscopyTethered Bilayer Lipid MembranesBinds to PE-containing bilayers; consistent with formation of lipidic toroidal pores; surfactant-like activity. researchgate.netmdpi.comqut.edu.au
Neutron ReflectometrySupported Lipid BilayersUsed to elucidate insertion process into bilayers. nih.govnih.gov
Analytical UltracentrifugationSolution (membrane environment)Forms specific oligomers in solution, potentially involved in pore formation. nih.gov

These advanced methodologies provide complementary information, collectively contributing to a comprehensive understanding of how this compound interacts with lipid membranes, a process believed to be central to its biological activities. nih.govresearchgate.netmdpi.comnih.govnih.gov

Liposomes and Vesicles for Membrane Interaction Studies

Liposomes and vesicles are widely used as model membrane systems to study the interaction of peptides like this compound with lipid bilayers nih.gov. These artificial lipid vesicles mimic the basic structure of cell membranes, allowing researchers to investigate peptide binding, insertion, and the induction of membrane leakage or disruption nih.gov. Studies using phospholipid vesicles have shown that this compound can induce leakage of fluorescent dyes, indicating membrane permeabilization nih.gov. The interaction and resulting effects are dependent on the lipid composition of the vesicles, particularly the presence of phosphatidylethanolamine (PE) phospholipids (B1166683) nih.govuq.edu.aunih.gov.

Tethered Lipid Bilayer Membranes (tBLMs) for Electrical Properties

Tethered lipid bilayer membranes (tBLMs) are advanced model membranes that are anchored to a solid support, providing a stable platform for studying membrane interactions and electrical properties researchgate.netacs.orgmdpi.com. tBLMs consist of a phospholipid bilayer coating on a sparsely tethered, self-assembled monolayer, creating an ionic reservoir beneath the bilayer researchgate.net. This setup allows for the measurement of ion transfer across the membrane using techniques like swept frequency electrical impedance spectroscopy (EIS) researchgate.netacs.orgmdpi.com.

Dissipative Quartz Crystal Microbalance (QCM-D) for Adsorption and Structural Changes

Dissipative Quartz Crystal Microbalance (QCM-D) is a surface-sensitive technique that measures mass changes and viscoelastic properties of layers adsorbed onto a sensor surface in real-time biolinscientific.comnanoscience.comresearchgate.netuio.nonih.gov. By monitoring changes in the resonant frequency (Δf) and energy dissipation (ΔD) of a piezoelectric quartz crystal, QCM-D provides insights into the adsorption kinetics, the amount of adsorbed material, and structural changes within the adsorbed layer biolinscientific.comnanoscience.comresearchgate.netuio.nonih.gov.

QCM-D measurements have been used to study the binding of cyclotides, including this compound, to supported lipid membranes nih.govresearchgate.net. These studies can reveal the process of peptide interaction with the membrane, from initial binding to insertion and potential membrane disruption nih.govresearchgate.net. The combination of frequency and dissipation data allows for the characterization of the rigidity or flexibility of the adsorbed peptide-lipid layer biolinscientific.comnanoscience.com. QCM-D data for this compound binding to supported membranes containing dimyristoylphosphatidylcholine (B1235183) (DMPC) and dimyristoylphosphatidylethanolamine (B1222843) (DMPE) have shown stronger interaction and penetration compared to Kalata B1 nih.govresearchgate.net.

Table 1: Representative QCM-D Data for Cyclotide Binding to Supported Membranes (Illustrative based on search results)

CyclotideMembrane CompositionConcentration (µM)Δf (Hz)ΔD (10⁻⁶)Inferred InteractionSource
This compoundDMPC/DMPE (3:1)5~-20~10Penetration/Partial Solubilization nih.govresearchgate.net
This compoundDMPC/DMPE (3:1)25~-80~40Stronger Interaction nih.govresearchgate.net
Kalata B1DMPC/DMPE (3:1)5~-5~2Surface Binding nih.govresearchgate.net
Kalata B1DMPC/DMPE (3:1)25~-20~10Insertion nih.govresearchgate.net

Neutron Reflectometry for Membrane Penetration Depth

Neutron Reflectometry (NR) is a powerful technique used to determine the structure and composition of thin films, including lipid bilayers and adsorbed molecules, with high resolution perpendicular to the surface uq.edu.auesrf.frnih.gov. By analyzing the reflection of a neutron beam from a surface, NR can provide a scattering length density profile that reveals the distribution of different components within the membrane and the extent to which a peptide has penetrated the bilayer uq.edu.auesrf.frnih.gov.

Combined with QCM-D, neutron reflectometry has been employed to elucidate the process by which cyclotides interact with bilayer membranes uq.edu.aunih.gov. Studies have shown that Kalata B1 initially binds to the membrane surface before penetrating into the lipid bilayer at higher concentrations nih.govresearchgate.net. NR experiments can quantify the depth of penetration of cyclotides into the membrane uq.edu.au. While NR provides information on the average composition at different depths, it does not detail the lateral distribution of components researchgate.net. However, when combined with QCM-D data suggesting pore formation, it can be inferred that peptide penetration likely accompanies pore formation researchgate.net.

Computational and Molecular Modeling Approaches

Computational methods, particularly molecular dynamics (MD) simulations and in silico predictions, play a vital role in complementing experimental studies of this compound by providing molecular-level insights into its interactions and potential bioactivity.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time, providing dynamic insights into their interactions plos.orgnih.govnih.gov. MD simulations can be used to study the behavior of peptides like this compound in lipid environments, revealing details about binding mechanisms, membrane insertion, and the effects on membrane structure at an atomic level researchgate.netplos.orgnih.govnih.gov.

Coarse-grained MD simulations have been applied to study the membrane binding process of cyclotides plos.orgnih.gov. These simulations can help identify key residues involved in membrane anchoring and peptide oligomerization plos.org. For instance, simulations have suggested that hydrophobic residues, such as Tryptophan, can be important for initial membrane anchoring and the formation of oligomers plos.org. MD simulations have also been used to explore the interaction of cyclotides with specific phospholipids like phosphatidylethanolamine (PE), supporting experimental observations of PE selectivity nih.gov. Simulations can reveal the types of interactions (e.g., ionic, hydrogen bonding, cation-π) between specific residues of the cyclotide and lipid headgroups or tails that stabilize membrane binding nih.gov. While some simulations suggested that Kalata B1 did not fully penetrate the membrane, inducing curvature instead nih.gov, other studies based on experimental data and modeling proposed that cyclotides insert and penetrate the membrane, potentially forming pores researchgate.netnih.govuq.edu.auresearchgate.netplos.org.

In silico Prediction of Bioactive Regions

In silico prediction methods utilize computational algorithms and databases to predict various properties of peptides, including potential bioactive regions and interactions, based on their amino acid sequence and predicted structure sci-hub.stresearchgate.netnih.govacs.org. These methods can help prioritize regions for experimental investigation and provide insights into the potential functions of different parts of the peptide.

For cyclotides like this compound, in silico approaches can be used to predict membrane-interacting residues or regions that might contribute to their biological activity researchgate.netsci-hub.st. By analyzing the distribution of hydrophobic and charged residues, computational models can suggest how the peptide might orient and interact with the hydrophobic core and polar headgroups of a lipid bilayer researchgate.net. While the search results did not provide specific details on in silico prediction of bioactive regions solely for this compound, the general principle applies to cyclotides sci-hub.stresearchgate.netnih.govacs.org. Such methods can complement experimental mutagenesis studies aimed at identifying residues critical for membrane interaction and bioactivity researchgate.netnih.gov. In silico strategies are also used more broadly in the study of plant peptides for predicting bioactive properties sci-hub.stnih.govacs.org.

Viii. Future Research Directions and Applications of Kalata B2 As a Template

Engineering Kalata B2 for Enhanced or Novel Biological Functions

The cyclotide scaffold's ability to tolerate sequence modifications while maintaining its stable fold is a key feature for engineering peptides with tailored biological activities. researchgate.netresearchgate.netnih.gov

Development of Stable Peptide Scaffolds for Grafting Bioactive Epitopes

This compound's robust cyclic cystine knot structure provides a stable framework onto which bioactive peptide sequences, or epitopes, can be grafted. nih.govresearchgate.netnih.govuq.edu.au This approach aims to transfer the desired biological activity of the grafted epitope to the stable cyclotide scaffold, potentially improving the stability and bioavailability of the grafted peptide. Research has demonstrated the feasibility of grafting foreign epitopes into the cyclotide framework without disrupting the CCK fold. nih.gov This opens avenues for creating novel peptides with enhanced stability for various applications, including therapeutics and diagnostics. nih.govresearchgate.net

Rational Design of Analogs with Modulated Specificity

Understanding the structure-activity relationships of this compound and other cyclotides allows for the rational design of analogs with altered or improved specificity towards particular targets. uq.edu.auresearchgate.netnih.gov By modifying specific residues or loops within the this compound sequence, researchers can aim to modulate its interactions with membranes or other biological molecules. acs.orgnih.gov This includes designing analogs that might exhibit increased potency against specific pests or reduced interactions with non-target cells, thereby improving their selectivity and reducing potential off-target effects. researchgate.net Studies on other cyclotides, like Kalata B1, have shown that substituting residues can impact stability and activity, providing insights for rational design efforts on this compound. nih.govnih.gov

Integration into Agrobiotechnology for Crop Protection

This compound's natural insecticidal activity positions it as a potential agent in agrobiotechnology, offering an eco-friendly alternative for crop protection. nih.govresearchgate.netnih.gov

Development of Eco-Friendly Bioinsecticides

This compound has demonstrated insecticidal activity against pests such as Helicoverpa armigera larvae, suggesting a role in plant defense. researchgate.netuit.nomdpi.com This activity is believed to involve the disruption of insect midgut membranes. mdpi.commdpi.com Research into cyclotides like this compound as bioinsecticides is driven by the need for sustainable and environmentally friendly pest management strategies that overcome issues associated with synthetic pesticides, such as resistance development and environmental persistence. researchgate.netbiobasedpress.euseipasa.com Further research is needed to evaluate the efficacy, specificity, and environmental impact of this compound-based bioinsecticides. The successful development of cyclotide-containing products, such as Sero-X based on Clitoria ternatea cyclotides, highlights the potential of this approach. researchgate.netnih.gov

Exploration of this compound as a Tool in Fundamental Biology

The unique structural and membrane-interacting properties of this compound make it a valuable tool for investigating fundamental biological processes, particularly those involving membranes. researchgate.netacs.orgnih.gov

Probes for Membrane Biology Research

This compound interacts with lipid membranes, specifically binding to phosphatidylethanolamine (B1630911) (PE)-containing lipids. nih.govresearchgate.net This interaction can lead to membrane disruption and pore formation. nih.govresearchgate.netmdpi.com this compound and its analogs can be used as molecular probes to study the mechanisms of peptide-membrane interactions, the role of specific lipids in membrane protein function, and the process of membrane pore formation. acs.orgnih.govresearchgate.net Research using techniques like electrical impedance spectroscopy and neutron reflectometry has provided insights into how Kalata B1 and this compound interact with PE-containing bilayers, suggesting a mechanism involving the formation of lipidic toroidal pores. researchgate.net Continued research using this compound as a probe can enhance our understanding of membrane dynamics and the interactions of other membrane-active peptides. acs.orgnih.gov

Tools for Investigating Peptide Folding and Stability

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed three-dimensional structures of cyclotides in solution, including their folding patterns, disulfide bond connectivity, and conformational dynamics. contractlaboratory.comnih.govxiahepublishing.com NMR can provide detailed structural information and is non-destructive, although it typically requires high sample concentration and purity. contractlaboratory.com For cyclotides like Kalata B1, high-resolution NMR is necessary to resolve the precise location of the three disulfide bonds. contractlaboratory.com NMR has been used to confirm the correct folding of synthetic cyclotides by comparing their spectra to those of native peptides. nih.gov

Circular Dichroism (CD) spectroscopy is widely employed to monitor the secondary structure and folding of cyclotides, particularly the characteristic beta-sheet content. contractlaboratory.comscirp.org CD is a quick method that requires low sample quantities and is useful for assessing structural integrity and thermal stability. contractlaboratory.com For instance, CD spectroscopy has been used alongside fluorescence to monitor the chemical stability of Kalata B1 and its variants, including this compound. researchgate.net

Mass Spectrometry (MS), including techniques like MALDI-TOF and ESI-MS, is a gold standard for identifying and characterizing cyclotides by determining their molecular weight and sequence information. contractlaboratory.com LC-MS is also used to monitor the synthesis and folding of cyclotides, confirming the molecular mass of linear, cyclic, and folded peptides. researchgate.netmdpi.com This technique helps in tracking the formation of disulfide bonds by observing the loss of hydrogen atoms. mdpi.com

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is routinely used for the separation, purification, and quantification of cyclotides from natural extracts or synthetic mixtures. contractlaboratory.comhealthbiotechpharm.org RP-HPLC is a high-resolution technique often coupled with MS. contractlaboratory.com It is used to assess the purity of synthetic cyclotides and to monitor oxidative folding processes, as the folded state often exhibits different retention times compared to reduced or incorrectly folded species. nih.govhealthbiotechpharm.org

Molecular Dynamics (MD) simulations are powerful computational tools used to explore the dynamics of cyclotide folding and their interactions with other molecules, such as cell membranes. researchgate.netnih.govplos.org MD simulations can provide insights into the interplay between disulfide bonds and peptide dynamics researchgate.net and have been used to study the stability of the cyclic cystine knot fold. researchgate.net They can also predict binding interactions and conformational changes, offering a molecular-level understanding of cyclotide behavior. nih.govplos.org For example, MD simulations have been used to study the membrane binding process of Kalata B1, identifying key residues involved in anchoring and oligomerization. plos.org Recent advancements include the development of potential functions within MD force fields to simulate the dynamic formation and breaking of disulfide bonds, providing a more complete picture of oxidative folding pathways. acs.org

Emerging computational tools, such as machine learning models, are being developed to predict cyclotide-like sequences, screen for bioactivity, and predict folding potential and stability from genomic data. contractlaboratory.com These tools can accelerate the discovery and design pipeline for novel cyclotide-based peptides. contractlaboratory.com

The stability of cyclotides to thermal, chemical, and enzymatic degradation is a key characteristic investigated using these tools. Studies on Kalata B1 and its variants, including this compound, have quantitatively demonstrated their resistance to denaturants, heat, and proteases, highlighting the critical role of the cyclic cystine knot in this stability. researchgate.net

The combined application of these experimental and computational techniques is crucial for a comprehensive understanding of this compound's folding, structural integrity, and exceptional stability, facilitating its potential use as a template in peptide engineering.

Table 1: Common Tools for Investigating Cyclotide Folding and Stability

Tool/TechniquePrimary ApplicationKey Information ProvidedAdvantagesChallenges
NMR Spectroscopy 3D Structure Determination, Conformational DynamicsFolding patterns, Disulfide connectivity, DynamicsNon-destructive, Detailed structural dataHigh sample concentration/purity required contractlaboratory.com
CD Spectroscopy Secondary Structure Analysis, Thermal StabilityBeta-sheet content, Structural integrity, Melting temperatureQuick, Low sample requirement contractlaboratory.comLimited to general structural trends contractlaboratory.com
Mass Spectrometry (MS) Identification, Characterization, PurityMolecular weight, Sequence information, Purity profileHigh sensitivity, Identification of variants contractlaboratory.comMay require coupling with separation techniques
HPLC (RP-HPLC) Separation, Purification, QuantificationPurity profiling, Retention time, QuantificationHigh resolution contractlaboratory.comMay require multiple runs for complex mixtures contractlaboratory.com
Molecular Dynamics (MD) Folding Pathways, Dynamics, InteractionsConformational changes, Disulfide bond dynamics, BindingAtomic-level insights, Simulation of processesComputationally intensive, Force field accuracy
Machine Learning Models Prediction, Screening, DesignSequence prediction, Bioactivity prediction, Folding potentialAccelerates discovery, In silico optimizationModel validation, Data dependency contractlaboratory.com

Q & A

Q. What established methodologies are used for synthesizing Kalata B2 cyclotide in laboratory settings?

this compound is synthesized via solid-phase peptide synthesis (SPPS) on Wang resin, followed by purification using preparative HPLC. Key steps include sequential coupling of amino acids, cyclization under oxidative conditions, and validation via UPLC-MS, LC-MS, and FTIR . This method is cost-effective, high-yield, and reproducible, avoiding laborious natural extraction processes.

Q. How is the structural integrity of synthetic this compound confirmed?

Structural validation employs:

  • LC-MS : Confirms molecular mass (2955 g/mol, m/z H + 5 ≈ 593) .
  • 1H-NMR : Identifies residue-specific chemical shifts (e.g., D29-HN: 9.44 ppm) .
  • FTIR : Detects amide functional groups (e.g., C=O at 1627.92 cm⁻¹) .
  • CD Spectroscopy : Analyzes secondary structure via absorbance peaks (e.g., negative ellipticity at 203 nm) .

Q. What plant families are natural sources of this compound?

this compound is primarily isolated from the Rubiaceae (e.g., Oldenlandia affinis) and Violaceae families. Individual plants can produce hundreds of distinct cyclotides .

Q. What analytical techniques ensure purity assessment of synthetic this compound?

UPLC-MS and preparative HPLC are critical. For example, UPLC-MS of crude this compound reveals distinct chromatographic peaks, enabling quantification of purity (>95%) .

Advanced Research Questions

Q. How do researchers address discrepancies in reported bioactivity data for this compound across experimental models?

Contradictions, such as this compound’s lack of enzyme inhibition (e.g., no effect on H. punctigera trypsin/chymotrypsin ) versus its insecticidal activity, are resolved by:

  • Mechanistic studies : Testing alternative modes of action (e.g., membrane disruption vs. receptor binding) .
  • Model specificity : Using phylogenetically relevant pests (e.g., H. armigera larvae) .
  • Control comparisons : Benchmarking against known inhibitors (e.g., N. alata proteinase inhibitors) .

Q. What experimental strategies elucidate the structure-activity relationship (SAR) of this compound?

SAR studies involve:

  • Linear analogs : Comparing cyclic vs. linearized this compound to assess backbone cyclization’s role in bioactivity .
  • Mutagenesis : Modifying conserved residues (e.g., cysteine knots) to evaluate stability and activity .
  • Membrane interaction assays : Using liposome models to study pore formation or bilayer disruption .

Q. How do variations in cyclization impact this compound’s biological activity?

The cyclic backbone is critical: linear analogs (uncyclotides) show reduced or absent insecticidal and hemolytic activity. Cyclization stabilizes the cystine-knot motif, enhancing protease resistance and membrane interaction .

Q. What key considerations guide insecticidal assay design for this compound against lepidopteran pests?

  • Dose-response curves : Testing concentrations from 0.1–10 µM to determine LC₅₀ values .
  • Feeding assays : Using artificial diets infused with this compound to monitor larval mortality/growth .
  • Enzyme specificity controls : Including non-target enzymes to rule off-target effects .

Q. How are computational approaches integrated with experimental data to predict this compound’s membrane interactions?

Molecular dynamics simulations model this compound’s orientation in lipid bilayers, complementing experimental data from CD spectroscopy and NMR .

Q. What protocols standardize uncertainty quantification in cyclotide bioactivity studies?

For reproducible results:

  • Performance benchmarks : Using standardized metrics (e.g., LC₅₀ reproducibility across labs) .
  • Blinded assays : Minimizing bias in activity scoring .
  • Data sharing : Publishing raw datasets (e.g., NMR chemical shifts, LC-MS chromatograms) for independent validation .

Tables of Key Data

Q. Table 1: Structural Characterization Techniques for this compound

TechniqueParameters/FindingsReference
LC-MSm/z = 2955 (M+H), purity >95%
1H-NMRD29-HN: 9.44 ppm; HA: 4.36 ppm
FTIRAmide I (C=O) at 1627.92 cm⁻¹
CD SpectroscopyNegative peak at 203 nm (β-sheet dominance)

Q. Table 2: Reported Bioactivities of this compound

ActivityModel OrganismKey FindingsReference
InsecticidalH. armigera larvaeLC₅₀ = 0.5 µM; mortality >80%
AntimicrobialStaphylococcus aureusMIC = 5 µM
No enzyme inhibitionH. punctigera enzymesNo effect on trypsin/chymotrypsin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.